p-Azoxyanisole-d6 chemical properties
p-Azoxyanisole-d6 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of p-Azoxyanisole-d6, a deuterated analog of p-Azoxyanisole. This document details its core properties, outlines experimental protocols for its synthesis and characterization, and includes visualizations to illustrate key workflows.
Core Chemical Properties
p-Azoxyanisole-d6, also known as 4,4'-Azoxydianisole-d6 or 4,4'-Dimethoxyazoxybenzene-d6, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays.[1] The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart in complex matrices.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈D₆N₂O₃ | |
| CAS Number | 34172-21-9 | |
| Unlabeled CAS Number | 1562-94-3 | |
| Molecular Weight | 264.31 g/mol | [2] |
| Synonyms | 4,4'-Azoxydianisole-d6, 4,4'-Dimethoxyazoxybenzene-d6, PAA-d6 | [3] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
Physical Properties
The physical properties of p-Azoxyanisole-d6 are expected to be very similar to its non-deuterated analog, p-Azoxyanisole.
| Property | Value (for p-Azoxyanisole) | Reference |
| Appearance | Bright yellow crystalline powder or yellow monoclinic needles | [4] |
| Melting Point | 117-119 °C | [5] |
| Boiling Point | ~401.5 °C (rough estimate) | [5] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [4] |
| Stability | Stable under recommended storage conditions (room temperature, protected from moisture). |
Experimental Protocols
Synthesis of p-Azoxyanisole-d6
A common method for the synthesis of selectively deuterated 4,4'-bisalkoxyazoxybenzenes, including p-Azoxyanisole-d6 ([²H₆]-PAA), has been described in the literature.[1] The following is a representative experimental protocol based on established methods for the synthesis of azoxybenzenes.
Materials:
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p-Nitroanisole-d3
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Reducing agent (e.g., Glucose)
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Sodium hydroxide (B78521)
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Water
Procedure:
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A solution of p-nitroanisole-d3 in ethanol is prepared in a round-bottom flask.
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An aqueous solution of sodium hydroxide and a reducing agent, such as glucose, is added to the flask.
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The reaction mixture is heated under reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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After the reaction is complete, the mixture is cooled to room temperature and the precipitated product is collected by filtration.
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The crude product is washed with water and then with a small amount of cold ethanol to remove impurities.
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The product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure p-Azoxyanisole-d6.
Characterization Protocols
Objective: To confirm the structure and isotopic enrichment of p-Azoxyanisole-d6.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Dissolve 5-10 mg of p-Azoxyanisole-d6 in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d6).
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Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.
¹H NMR Spectroscopy:
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Parameters: Acquire a standard proton NMR spectrum.
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Expected Resonances: The aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The absence or significant reduction in the intensity of the methoxy (B1213986) proton signal (around 3.9 ppm) compared to the unlabeled compound confirms successful deuteration.
²H NMR Spectroscopy:
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Parameters: Acquire a deuterium NMR spectrum.
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Expected Resonances: A singlet corresponding to the deuterated methoxy groups will be observed, confirming the location of the deuterium labels.
¹³C NMR Spectroscopy:
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Parameters: Acquire a proton-decoupled carbon-13 NMR spectrum.
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Expected Resonances: Resonances for the aromatic carbons and the carbon of the deuterated methoxy group will be observed. The signal for the deuterated methoxy carbon will appear as a multiplet due to coupling with deuterium.
Objective: To confirm the molecular weight and isotopic distribution of p-Azoxyanisole-d6.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
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Prepare a dilute solution of p-Azoxyanisole-d6 in a suitable solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.
Data Acquisition:
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Acquire the mass spectrum in positive ion mode.
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Expected Results: The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of p-Azoxyanisole-d6 (265.15 g/mol ). The isotopic cluster of the molecular ion will confirm the presence of six deuterium atoms.
Objective: To identify the functional groups present in p-Azoxyanisole-d6.
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
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Prepare a KBr pellet containing a small amount of p-Azoxyanisole-d6 or acquire the spectrum using an ATR accessory.
Data Acquisition:
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Scan the sample over the range of 4000-400 cm⁻¹.
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Expected Absorptions:
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C-D stretching vibrations of the methoxy groups will be observed around 2200-2100 cm⁻¹.
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Aromatic C-H stretching vibrations will be seen around 3100-3000 cm⁻¹.
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C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
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The N=N(O) stretching vibration is typically observed around 1300 cm⁻¹.
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The C-O-C stretching of the ether linkage will show a strong absorption around 1250 cm⁻¹.
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Visualizations
Caption: Synthesis and characterization workflow for p-Azoxyanisole-d6.
